1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea
Description
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(2-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-17(22,11-6-7-14-15(8-11)24-10-23-14)9-19-16(21)20-13-5-3-2-4-12(13)18/h2-8,22H,9-10H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKWASISQFHSRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1Cl)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Intermediate:
Urea Formation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium thiolate (NaSMe) under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding in biological systems.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it may induce apoptosis by disrupting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, focusing on molecular variations and their theoretical implications.
Substituent Variation on the Phenyl Ring
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS: 1396799-02-2)
- Molecular Formula : C₁₈H₁₇F₃N₂O₄
- Molecular Weight : 382.3 g/mol
- Key Difference : Replacement of the 2-chlorophenyl group with a 2-(trifluoromethyl)phenyl moiety.
- Implications : The trifluoromethyl group (-CF₃) introduces greater electronegativity and lipophilicity compared to chlorine. This may enhance membrane permeability and alter binding affinity in hydrophobic pockets of biological targets .
Variation in the Aromatic Core
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-cyclohexyl-2-hydroxyethyl)urea (CAS: 1351594-63-2)
- Molecular Formula: Not explicitly stated (estimated: ~C₁₆H₂₁N₂O₄).
- Key Difference : Substitution of the hydroxypropyl chain with a 2-cyclohexyl-2-hydroxyethyl group.
1-(2-Chlorophenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea (CAS: 1351616-69-7)
- Key Difference : Replacement of the benzodioxole group with a 2-cyclohexyl-2-hydroxyethyl chain, retaining the 2-chlorophenyl urea.
- Implications: Loss of the benzodioxole’s electron-rich aromatic system may reduce interactions with enzymes reliant on aromatic stacking, while the cyclohexyl group could enhance solubility in nonpolar environments .
Alkyl Chain Modifications
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-phenylpropyl)urea (CAS: 1351598-25-8)
- Key Difference : A 3-phenylpropyl group replaces the benzodioxole and chlorophenyl motifs.
Biological Activity
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea is a synthetic compound that belongs to the urea derivatives class, known for their diverse biological activities. The unique structural features of this compound, particularly the incorporation of a benzo[d][1,3]dioxole moiety, suggest potential interactions with various biological targets, making it a candidate for medicinal chemistry research.
Structural Characteristics
- Molecular Formula : C18H20ClN2O4
- Molecular Weight : 364.82 g/mol
- Key Functional Groups :
- Benzo[d][1,3]dioxole ring
- Hydroxypropyl group
- Chlorophenyl group
This structural diversity is crucial for its biological activity, as it may enhance binding affinity to specific receptors or enzymes.
Anticancer Properties
Research on compounds with similar structures has indicated significant anticancer potential. For instance, derivatives containing benzo[d][1,3]dioxole have shown inhibitory effects on various cancer cell lines. A study examining related urea derivatives reported moderate to high cytotoxicity against breast (MDA-MB-231) and liver (SK-Hep-1) cancer cell lines, with IC50 values ranging from 10 to 50 µM .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition. Urea derivatives are often explored for their ability to inhibit enzymes involved in cancer progression and inflammation. For example, molecular docking studies indicate that such compounds can effectively bind to active sites of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory pathways .
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against various pathogens. A study on benzothiazole derivatives showed broad-spectrum antimicrobial activity, suggesting that the incorporation of the benzo[d][1,3]dioxole moiety could confer similar effects . This aspect warrants exploration in future studies involving this compound.
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of related compounds. For example:
- Compound A : Exhibited an IC50 of 15 µM against MDA-MB-231 cells.
- Compound B : Showed significant enzyme inhibition with an IC50 of 25 µM against COX enzymes.
These findings suggest that the biological activities of this compound may be comparable or superior to those observed in structurally similar compounds.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. The results indicate strong binding interactions with key residues in target proteins, supporting its potential as a lead compound in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
